molecular formula C11H20O B084201 Undec-3-EN-2-one CAS No. 10522-37-9

Undec-3-EN-2-one

Cat. No.: B084201
CAS No.: 10522-37-9
M. Wt: 168.28 g/mol
InChI Key: CCXHMPZXKYIXPU-MDZDMXLPSA-N
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Description

Undec-3-en-2-one, also known as 3-undecen-2-one, is an organic compound with the molecular formula C₁₁H₂₀O. It is a member of the ketone family and features a double bond between the third and fourth carbon atoms in its eleven-carbon chain. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in fragrance formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-3-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, this compound is produced through large-scale aldol condensation reactions. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize production efficiency. The product is then purified through distillation and other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Undec-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Undec-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other consumer products

Mechanism of Action

The mechanism of action of undec-3-en-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The compound’s double bond also allows it to participate in addition reactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Undec-3-en-2-one is unique due to its specific position of the double bond and ketone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in the fragrance industry .

Properties

CAS No.

10522-37-9

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(E)-undec-3-en-2-one

InChI

InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-10-11(2)12/h9-10H,3-8H2,1-2H3/b10-9+

InChI Key

CCXHMPZXKYIXPU-MDZDMXLPSA-N

SMILES

CCCCCCCC=CC(=O)C

Isomeric SMILES

CCCCCCC/C=C/C(=O)C

Canonical SMILES

CCCCCCCC=CC(=O)C

Key on ui other cas no.

10522-37-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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